![molecular formula C20H22N2O5S B3461508 3-[[3-(Cyclohexylsulfamoyl)benzoyl]amino]benzoic acid](/img/structure/B3461508.png)
3-[[3-(Cyclohexylsulfamoyl)benzoyl]amino]benzoic acid
Overview
Description
3-[[3-(Cyclohexylsulfamoyl)benzoyl]amino]benzoic acid is a complex organic compound with a molecular formula of C20H22N2O5S This compound is characterized by the presence of a cyclohexylsulfamoyl group attached to a benzoyl moiety, which is further linked to an amino benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-(Cyclohexylsulfamoyl)benzoyl]amino]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclohexylsulfamoyl Intermediate: Cyclohexylamine reacts with chlorosulfonic acid to form cyclohexylsulfamoyl chloride.
Coupling with Benzoyl Chloride: The cyclohexylsulfamoyl chloride is then reacted with benzoyl chloride in the presence of a base such as pyridine to form 3-(Cyclohexylsulfamoyl)benzoyl chloride.
Amidation Reaction: The 3-(Cyclohexylsulfamoyl)benzoyl chloride is then reacted with 3-aminobenzoic acid in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[[3-(Cyclohexylsulfamoyl)benzoyl]amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-[[3-(Cyclohexylsulfamoyl)benzoyl]amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[3-(Cyclohexylsulfamoyl)benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzoyl and amino benzoic acid moieties can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-[(Cyclohexylsulfamoyl)methyl]benzoic acid: Similar structure but with a methyl group instead of an amino group.
3-(Cyclohexylsulfamoyl)benzoic acid: Lacks the additional benzoyl and amino groups.
Uniqueness
3-[[3-(Cyclohexylsulfamoyl)benzoyl]amino]benzoic acid is unique due to the combination of its sulfonamide, benzoyl, and amino benzoic acid groups. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[[3-(cyclohexylsulfamoyl)benzoyl]amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c23-19(21-17-10-4-7-15(12-17)20(24)25)14-6-5-11-18(13-14)28(26,27)22-16-8-2-1-3-9-16/h4-7,10-13,16,22H,1-3,8-9H2,(H,21,23)(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNRHNMQSDHVSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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